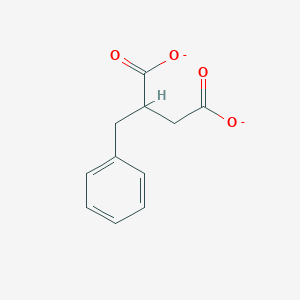

2-Benzylsuccinate

Overview

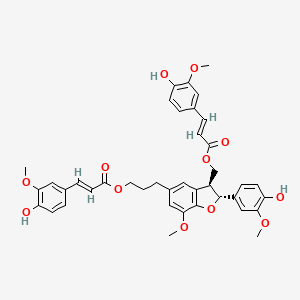

Description

2-benzylsuccinate(2-) is a dicarboxylic acid dianion that is the conjugate base of 2-benzylsuccinic acid. It has a role as a bacterial xenobiotic metabolite. It derives from a succinate(2-). It is a conjugate base of a 2-benzylsuccinic acid.

Scientific Research Applications

Reversible Inhibition by Benzylsuccinic Acid Derivatives

Benzylsuccinic acid and its isomers, such as 2(R)-benzyl-3-carboxypropionic acid, have been identified as effective reversible inhibitors of carboxypeptidase A, a crucial enzyme in peptide metabolism. The inhibition mechanism involves the tight binding of these compounds to the enzyme, potentially mimicking the enzyme's substrates or transition states, thereby hindering its catalytic activity (Byers & Wolfenden, 1972).

Educational Applications in Drug Discovery

The inhibitory properties of (±)-2-benzylsuccinic acid against carboxypeptidase A have been utilized in educational settings to teach students about kinetic assays and the principles of drug discovery. This approach not only provides practical laboratory experience but also historical context on the role of enzyme inhibitors in the development of therapeutic agents, such as captopril (Wentland, Raza, & Gao, 2004).

Role in Anaerobic Metabolism

Anaerobic Metabolism of Hydrocarbons

Benzylsuccinate synthase, an enzyme that catalyzes the addition of toluene to fumarate, forming benzylsuccinate, plays a pivotal role in the anaerobic metabolism of toluene by microorganisms. This process is essential for the biodegradation of hydrocarbons in anoxic environments, highlighting the environmental significance of 2-benzylsuccinate in bioremediation processes (Krieger et al., 2001).

Structural Insights into Benzylsuccinate Synthase

Detailed studies on the subunit structure of benzylsuccinate synthase have provided insights into its functional mechanism, revealing the enzyme's complexity and the roles of its subunits in catalysis. These findings are crucial for understanding the biochemical pathways involved in the anaerobic degradation of aromatic compounds (Li et al., 2009).

Analytical Applications

Monitoring Biodegradation in Contaminated Aquifers

The analysis of benzylsuccinates, including this compound, in groundwater has been advanced through the development of sensitive and selective LC/MS/MS methods. This analytical approach allows for the effective monitoring of in situ biodegradation of BTEX (benzene, toluene, ethylbenzene, and xylenes) in contaminated aquifers, providing valuable information for environmental remediation efforts (Beller, 2002).

Properties

IUPAC Name |

2-benzylbutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOFKXZQQDSVFH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)[O-])C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

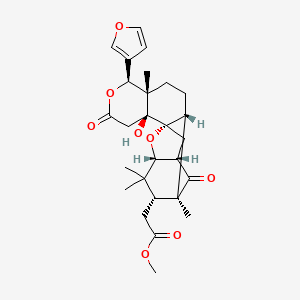

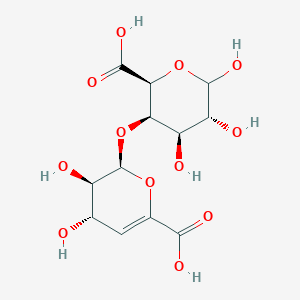

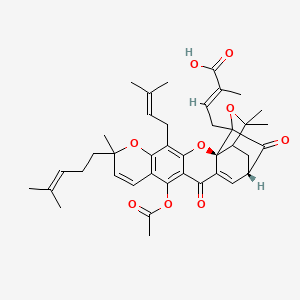

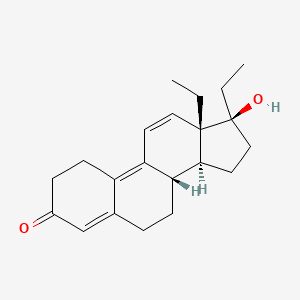

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-[(2S,3R)-2-[(2-amino-3-mercaptopropyl)amino]-3-methylpentoxy]-1-oxo-3-phenylpropyl]amino]-4-methylsulfonylbutanoic acid propan-2-yl ester](/img/structure/B1233267.png)

![2-chloro-5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]benzoic acid](/img/structure/B1233276.png)

![(1S,9R)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol;hydrobromide](/img/structure/B1233278.png)

![(15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one](/img/structure/B1233280.png)

![4-Oxo-3-phenyl-1-phthalazinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)amino]-2-oxoethyl] ester](/img/structure/B1233284.png)